molecular formula C9H8N2O B1321441 3-(1h-Imidazol-2-yl)phenol CAS No. 52091-36-8

3-(1h-Imidazol-2-yl)phenol

Cat. No. B1321441
CAS RN: 52091-36-8
M. Wt: 160.17 g/mol
InChI Key: OLIGOFWIQBLZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-2-yl)phenol is a compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This ring is fused to a phenol group, which consists of a hydroxyl group (-OH) bonded to a benzene ring. The imidazole ring imparts certain electronic and structural characteristics that make this compound interesting for various chemical applications, including coordination chemistry and photophysical studies.

Synthesis Analysis

The synthesis of compounds related to 3-(1H-Imidazol-2-yl)phenol often involves the formation of the imidazole ring and its subsequent functionalization. For instance, the synthesis of various 2-(1H-imidazol-2-yl)phenols and their Zn(II) complexes has been reported, where the ligands were synthesized and characterized by spectroscopic and elemental analyses . Another study describes the synthesis of imidazole derivatives from amino phenols, indicating a method for constructing the imidazole ring from methanimine groups . Additionally, the synthesis of a 1:1 co-crystal involving a related compound, 2-(1H-imidazol-2-yl)methylideneamino)phenol, was achieved, providing insights into the structural aspects of these types of compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1H-Imidazol-2-yl)phenol has been elucidated using single-crystal X-ray diffraction. For example, the molecular structures of various 2-(1H-imidazol-2-yl)phenols were confirmed, revealing different crystallization patterns and hydrogen bonding interactions . The crystal structure of a related compound, 2,2-bis(imidazol-1-ylmethyl)-4-methylphenol, demonstrated the ability of water to act as a hydrogen bonding bridge between phenol and imidazole, which can serve as a model for water binding in enzymes .

Chemical Reactions Analysis

The reactivity of 3-(1H-Imidazol-2-yl)phenol analogs has been explored in various studies. Coordination complexes with metals such as uranyl (UO2^2+) and copper (Cu^2+) have been prepared, showing different photophysical behaviors upon metal binding . The formation of N-heterocyclic carbenes by tautomerization of mesomeric betaines derived from 2-(imidazolium-1-yl)phenolates has also been reported, indicating the versatility of these compounds in forming stable complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1H-Imidazol-2-yl)phenol and its derivatives have been extensively studied. Photophysical behavior studies of 4-(imidazole-1-yl)phenol revealed insights into the nature of complexation with beta-cyclodextrin in ground and excited states . Experimental and DFT studies on the vibrational and electronic spectra of related compounds have provided valuable information on their electronic transitions and vibrational frequencies . Additionally, the luminescent and magnetic properties of Zn(II) and Co(II) complexes based on imidazole-phenol derivatives have been investigated, highlighting their potential applications in sensing and magnetic materials .

Scientific Research Applications

Corrosion Inhibition

Research has shown that imidazole derivatives, including those structurally related to 3-(1H-Imidazol-2-yl)phenol, act as effective corrosion inhibitors. For instance, Ouakki et al. (2020) investigated the effectiveness of various imidazole derivatives in inhibiting mild steel corrosion in sulfuric acid environments. Their findings indicated that these compounds, including 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol, showed high resistance and behaved as mixed-type inhibitors, significantly reducing corrosion rates (Ouakki et al., 2020).

Prashanth et al. (2021) also explored the corrosion inhibition potential of imidazole derivatives, finding that those with a hydroxyl group exhibited maximum corrosion inhibition efficiency. This highlights the potential relevance of 3-(1H-Imidazol-2-yl)phenol in similar applications (Prashanth et al., 2021).

Fluorescence and Sensing Applications

Imidazole derivatives have been used in the synthesis of fluorescent probes. Zheng Wen-yao (2012) synthesized a compound closely related to 3-(1H-Imidazol-2-yl)phenol, which showed strong fluorescence when coordinated with Zn2+, indicating potential applications in sensing and fluorescence studies (Zheng Wen-yao, 2012).

Eseola et al. (2009) explored the fluorescent properties of 2-(1H-imidazol-2-yl)phenols, discovering that coordination with Zn(II) led to emission quenching for some derivatives while enhancing fluorescent intensity for others. This suggests potential applications in designing fluorescence-based sensors (Eseola et al., 2009).

Fuel Denitrogenation

Abdul-quadir et al. (2018) studied molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres for the adsorptive denitrogenation of fuel. These microspheres demonstrated selectivity and high adsorption capacities for nitrogen-containing compounds in fuel oil, indicating their potential in fuel purification processes (Abdul-quadir et al., 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

3-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIGOFWIQBLZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618263
Record name 3-(1H-Imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1h-Imidazol-2-yl)phenol

CAS RN

52091-36-8
Record name 3-(1H-Imidazol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52091-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.